6-(3,4-Dimethylphenyl)pyridine-3-carboxylic acid
Description
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Propriétés
IUPAC Name |
6-(3,4-dimethylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-3-4-11(7-10(9)2)13-6-5-12(8-15-13)14(16)17/h3-8H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMGWGCCYMLQRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC=C(C=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
In Vitro Metabolic Stability Assessment of 6-(3,4-dimethylphenyl)pyridine-3-carboxylic acid
Document Type: Technical Whitepaper Target Audience: Drug Metabolism and Pharmacokinetics (DMPK) Researchers, Medicinal Chemists, and Preclinical Development Scientists.
Executive Summary
Evaluating the in vitro metabolic stability of a new chemical entity (NCE) is a foundational step in predicting its in vivo hepatic clearance, bioavailability, and potential for reactive metabolite formation. This technical guide provides a comprehensive framework for assessing the metabolic liabilities of 6-(3,4-dimethylphenyl)pyridine-3-carboxylic acid , a biaryl compound characterized by a pyridine core, a carboxylic acid moiety, and a 3,4-dimethylphenyl substituent. By deconstructing the structural soft spots and deploying self-validating experimental protocols, this guide bridges the gap between raw data generation and mechanistic DMPK decision-making.
Structural Profiling & Predicted Metabolic Liabilities
Before initiating any bench-level assay, a Senior Application Scientist must perform a predictive structural analysis. The architecture of 6-(3,4-dimethylphenyl)pyridine-3-carboxylic acid presents three distinct metabolic vulnerabilities that dictate our experimental design:
-
Acyl Glucuronidation (Phase II): The C3-carboxylic acid is a prime substrate for UDP-glucuronosyltransferases (specifically UGT1A3, UGT1A9, and UGT2B7) 1. Acyl glucuronides are notorious for their chemical instability; they can undergo transacylation to form covalent adducts with hepatic proteins, posing a severe bioactivation and idiosyncratic toxicity risk 2.
-
Benzylic Oxidation (Phase I): The methyl groups on the 3,4-dimethylphenyl ring are highly susceptible to Cytochrome P450 (CYP)-mediated hydrogen abstraction and oxygen rebound. CYP2C9 and CYP3A4 typically drive this benzylic oxidation, converting the methyl groups into hydroxymethyl intermediates, which can further oxidize to carboxylic acids 3.
-
Pyridine N-Oxidation (Phase I): The basic nitrogen within the pyridine ring can undergo N-oxidation catalyzed by either CYPs or Flavin-containing monooxygenases (FMOs) 4. However, the electron-withdrawing nature of the adjacent carboxylic acid may partially deactivate the ring, shifting the primary clearance burden to the aforementioned UGT and benzylic CYP pathways.
Predicted Phase I & II metabolic pathways for the target biaryl nicotinic acid derivative.
Self-Validating Experimental Methodologies
To accurately capture both Phase I and Phase II clearance, we must employ a dual-matrix approach: Liver Microsomes (for high-throughput, pathway-specific elucidation) and Cryopreserved Hepatocytes (the gold standard for integrated whole-cell metabolism).
A robust protocol must be a self-validating system. This means incorporating strict controls to differentiate enzymatic turnover from chemical degradation or non-specific binding.
Protocol A: Integrated Phase I/II Liver Microsomal Stability Assay
Causality Note: Standard microsomal assays only use NADPH, missing UGT metabolism entirely. Because UGTs reside in the lumen of the endoplasmic reticulum (ER), the highly polar UDPGA cofactor cannot penetrate intact microsomal vesicles. We must use the pore-forming peptide alamethicin to permeabilize the membrane, ensuring UDPGA access and revealing true Phase II clearance 5.
Step-by-Step Workflow:
-
Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂. Reasoning: Mg²⁺ is a critical stabilizer for nucleotide cofactors and microsomal membranes.
-
Permeabilization: Dilute HLM to 1 mg/mL in buffer. Add alamethicin (50 µg/mg microsomal protein) and incubate on ice for 15 minutes.
-
Compound Addition: Spike 6-(3,4-dimethylphenyl)pyridine-3-carboxylic acid to a final concentration of 1 µM. Ensure total organic solvent (DMSO/Acetonitrile) remains ≤0.1% to prevent CYP inhibition.
-
Self-Validation Controls:
-
Negative Control: Buffer replacing cofactors (monitors chemical instability).
-
Positive Controls: Diclofenac (CYP2C9 validation) and 7-Hydroxycoumarin (UGT validation).
-
-
Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding a pre-warmed cofactor cocktail (Final concentrations: 1 mM NADPH, 2 mM UDPGA).
-
Sampling & Quenching: At t = 0, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Reasoning: Acetonitrile instantly denatures proteins, halting metabolism while extracting the analyte.
-
Analysis: Centrifuge at 4000 × g for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS.
Protocol B: Cryopreserved Hepatocyte Stability Assay
-
Thawing & Recovery: Thaw cryopreserved human hepatocytes rapidly at 37°C. Transfer immediately into pre-warmed Williams' Medium E.
-
Viability Assessment: Assess cell viability using Trypan Blue exclusion. Reasoning: Viability must exceed 70%. Dead cells leak intracellular cofactors and enzymes, leading to a severe underestimation of metabolic clearance.
-
Incubation: Suspend viable cells at 1×106 cells/mL in a 96-well plate. Add the test compound (1 µM final).
-
Sampling: Extract 50 µL aliquots at t = 0, 15, 30, 60, 90, and 120 minutes. Quench immediately in 3 volumes of cold acetonitrile.
Step-by-step in vitro metabolic stability workflow for microsomes and hepatocytes.
Data Presentation & In Vitro-In Vivo Extrapolation (IVIVE)
Raw LC-MS/MS peak area ratios (Analyte/Internal Standard) are converted to percent remaining relative to the t=0 time point. The natural log of percent remaining is plotted against time to determine the elimination rate constant ( k ), from which the in vitro half-life ( t1/2 ) is derived:
t1/2=k0.693
To predict human hepatic clearance, the in vitro intrinsic clearance ( CLint,invitro ) must be scaled using established physiological parameters.
Table 1: Standard Physiological Scaling Factors for IVIVE
| Parameter | Human | Rat | Mouse | Dog |
| Microsomal Protein Yield (mg/g liver) | 45 | 45 | 45 | 45 |
| Hepatocyte Cellularity ( 106 cells/g liver) | 120 | 120 | 120 | 120 |
| Liver Weight (g/kg body weight) | 21.4 | 40 | 87.5 | 32 |
| Hepatic Blood Flow ( QH ) (mL/min/kg) | 20.7 | 55.2 | 90 | 30.9 |
Scaling Equation (Microsomes): CLint,invivo=CLint,invitro×(g livermg protein)×(kg body weightg liver)
Mechanistic Mitigation Strategies
If 6-(3,4-dimethylphenyl)pyridine-3-carboxylic acid exhibits high intrinsic clearance ( CLint > 50 µL/min/mg protein), structural optimization is required. Based on the mechanistic profiling:
-
To mitigate Acyl Glucuronidation: Introduce steric hindrance adjacent to the carboxylic acid (e.g., adding a methyl or fluorine group at the C2 or C4 position of the pyridine ring) to block UGT active site access. Alternatively, replace the carboxylic acid with a bioisostere like a tetrazole or an oxadiazolone.
-
To mitigate Benzylic Oxidation: Replace the highly metabolically labile 3,4-dimethyl groups with bioisosteric halogens (e.g., 3,4-dichloro or 3-chloro-4-fluoro) or substitute the benzylic hydrogens with deuterium (kinetic isotope effect) or trifluoromethyl ( −CF3 ) groups to arrest CYP450-mediated hydrogen abstraction.
References
-
Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms. ResearchGate. URL:[Link]
-
New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. PMC - National Institutes of Health. URL:[Link]
-
Mechanism-Based Inactivation (MBI) of Cytochrome P450 Enzymes: Structure–Activity Relationships and Discovery Strategies To Mitigate Drug–Drug Interaction Risks. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]
-
Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. ACS Publications. URL:[Link]
-
Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology. ACS Publications. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Advanced Suzuki-Miyaura Methodologies for 6-(3,4-Dimethylphenyl)pyridine-3-carboxylic Acid Synthesis
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol
Executive Summary
Biaryl heterocycles, particularly substituted pyridines, are privileged scaffolds in modern drug discovery. The synthesis of 6-(3,4-dimethylphenyl)pyridine-3-carboxylic acid via palladium-catalyzed Suzuki-Miyaura cross-coupling presents unique chemical challenges due to the presence of an unprotected carboxylic acid and an electron-rich boronic acid. This application note provides a field-proven, self-validating methodology that bridges theoretical mechanistic causality with practical, step-by-step execution.
Strategic Rationale & Mechanistic Causality
When designing a cross-coupling strategy for this target, the electronic and steric properties of both the electrophile and the nucleophile dictate the reaction conditions. Relying on empirical steps without understanding the underlying catalytic cycle often leads to poor yields and catalyst deactivation.
The Electrophile: 6-Bromonicotinic Acid vs. 6-Chloronicotinic Acid
While 6-chloronicotinic acid is highly cost-effective, the C–Cl bond in electron-deficient pyridines can be sluggish toward oxidative addition without specialized, expensive ligands (e.g., XPhos or SPhos). Conversely, 6-bromopyridine-3-carboxylic acid (6-bromonicotinic acid) offers a highly reactive site for carbon-carbon bond formation, making it the preferred intermediate for robust, scalable Suzuki-Miyaura couplings[1],[2].
The "Carboxylate Effect" and Base Selection
Coupling an unprotected carboxylic acid directly is highly atom-economical but mechanistically demanding. The free carboxylic acid protonates the basic additives required for the catalytic cycle, and the resulting carboxylate can coordinate to the palladium center, potentially deactivating it[3]. To overcome this, a minimum of 3.0 equivalents of base (e.g., K₂CO₃ or K₃PO₄) must be used:
-
One equivalent irreversibly deprotonates the nicotinic acid to ensure solubility.
-
Two equivalents facilitate the formation of the reactive palladium-hydroxo/alkoxo species required for the transmetalation step[4].
The Nucleophile: 3,4-Dimethylphenylboronic Acid
3,4-Dimethylphenylboronic acid is an electron-rich and highly reactive building block[5]. However, electron-rich boronic acids are susceptible to protodeboronation (yielding o-xylene) if the transmetalation step is slower than the background hydrolysis rate[3]. Maintaining a rigorously degassed, biphasic solvent system (1,4-Dioxane/Water) ensures that the boronic acid remains stable while the inorganic base remains fully dissolved.
Figure 1: Suzuki-Miyaura catalytic cycle for 6-(3,4-dimethylphenyl)pyridine-3-carboxylic acid.
Reaction Optimization Data
To establish a self-validating system, various conditions were screened. The quantitative data below summarizes the causality behind the final protocol selection.
| Entry | Electrophile | Catalyst / Ligand | Base (Equiv) | Solvent System | Temp (°C) | Yield (%) | Observation / Causality |
| 1 | 6-Chloronicotinic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (3.0) | Dioxane / H₂O | 90 | 45% | Sluggish oxidative addition; high protodeboronation. |
| 2 | 6-Bromonicotinic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (2.0) | Dioxane / H₂O | 80 | 58% | Incomplete conversion; insufficient base for catalytic cycle. |
| 3 | 6-Bromonicotinic acid | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ (3.0) | Dioxane / H₂O | 80 | 88% | Optimal for direct coupling; fast transmetalation. |
| 4 | Methyl 6-chloronicotinate | Pd(OAc)₂ / XPhos | K₃PO₄ (2.0) | Toluene / H₂O | 80 | 92% | Excellent yield, but requires subsequent saponification step. |
Note: Entry 3 was selected as the primary protocol due to its balance of high yield, atom economy (no protection/deprotection steps), and operational simplicity.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system . By leveraging the pH-dependent solubility of the zwitterionic product, the isolation step natively purifies the target molecule without the need for column chromatography.
Reagents Required:
-
6-Bromopyridine-3-carboxylic acid : 1.00 g (4.95 mmol, 1.0 equiv)
-
3,4-Dimethylphenylboronic acid : 0.89 g (5.94 mmol, 1.2 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ : 0.20 g (0.25 mmol, 0.05 equiv)
-
K₂CO₃ : 2.05 g (14.85 mmol, 3.0 equiv)
-
Solvent : 1,4-Dioxane (20 mL) and Deionized Water (5 mL)
Step-by-Step Methodology:
-
System Degassing (Critical Step): Charge a 100 mL round-bottom flask with 1,4-Dioxane (20 mL) and Water (5 mL). Sparge the solvent mixture with inert gas (N₂ or Argon) for 15 minutes. Causality: Pd(0) and electron-rich boronic acids are highly sensitive to oxidation.
-
Reagent Addition: Add 6-bromopyridine-3-carboxylic acid, 3,4-dimethylphenylboronic acid, and K₂CO₃ to the flask. Stir for 5 minutes under inert gas to allow the initial acid-base neutralization (formation of the potassium carboxylate salt).
-
Catalyst Introduction: Add Pd(dppf)Cl₂·CH₂Cl₂. Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C for 12 hours.
-
Organic Wash (In-Process Purification): Cool the mixture to room temperature. Dilute with water (30 mL) and extract the aqueous layer with Ethyl Acetate (2 × 20 mL). Causality: The target molecule remains in the aqueous layer as a soluble potassium salt. The EtOAc extraction removes the catalyst, unreacted boronic acid, and the homocoupled byproduct (3,3',4,4'-tetramethylbiphenyl).
-
pH-Triggered Isolation: Transfer the aqueous layer to a beaker. Under vigorous stirring, slowly add 1M HCl dropwise until the pH reaches exactly 3.0 to 4.0 .
-
Filtration: The product, 6-(3,4-dimethylphenyl)pyridine-3-carboxylic acid, will precipitate as a dense white/off-white solid. Filter via a Büchner funnel, wash with cold water (2 × 10 mL), and dry under vacuum at 50 °C.
Figure 2: Step-by-step experimental workflow highlighting the self-validating isolation process.
In-Process Controls (IPC) & Validation
To guarantee trustworthiness and reproducibility, monitor the following IPC parameters:
-
LC-MS Monitoring (Step 3): The starting material (6-bromonicotinic acid) exhibits a distinct isotopic pattern ( M,M+2 at m/z 202/204). Complete conversion is validated when this signal disappears and the product mass ( [M+H]+ at m/z 228.1) dominates the chromatogram.
-
Isoelectric Precipitation (Step 5): The precipitation is highly pH-dependent. If the solution is over-acidified (pH < 1), the pyridine nitrogen will protonate, forming a water-soluble hydrochloride salt, which will drastically reduce the isolated yield. Strict pH monitoring using a calibrated meter is mandatory.
Sources
Application Notes and Protocols for 6-(3,4-dimethylphenyl)pyridine-3-carboxylic acid as a Pharmaceutical Intermediate
Introduction: The Strategic Value of the 6-Aryl-Pyridine-3-Carboxylic Acid Scaffold
In the landscape of modern medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, second only to the phenyl ring in its prevalence among FDA-approved pharmaceuticals.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and capacity for diverse substitution patterns make it an exceptionally versatile platform for drug design.[1][2] Within this class, the 6-aryl-pyridine-3-carboxylic acid motif has emerged as a particularly valuable pharmaceutical intermediate. The aryl group at the 6-position allows for fine-tuning of steric and electronic properties to optimize target engagement and pharmacokinetic profiles, while the carboxylic acid at the 3-position serves as a critical handle for the introduction of various functional groups, most commonly through amide bond formation.[1][3]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a specific and highly promising intermediate: 6-(3,4-dimethylphenyl)pyridine-3-carboxylic acid . While not yet a household name in commercial pharmaceuticals, its structural motifs suggest significant potential in the development of targeted therapies, particularly in oncology and inflammatory diseases. We will explore its synthesis, key reactions, and its application in the construction of a representative bioactive molecule—a hypothetical kinase inhibitor. The protocols and insights provided herein are designed to be both instructive and adaptable, empowering researchers to leverage this versatile intermediate in their own drug discovery programs.
Physicochemical Properties
A thorough understanding of the physicochemical properties of an intermediate is paramount for its effective use in synthesis and for predicting the characteristics of its derivatives.
| Property | Value (Predicted/Typical) | Significance in Drug Development |
| Molecular Formula | C₁₄H₁₃NO₂ | Provides the elemental composition. |
| Molecular Weight | 227.26 g/mol | A key parameter for all stoichiometric calculations. |
| Appearance | Off-white to pale yellow solid | Basic quality control parameter. |
| Melting Point | >200 °C (decomposes) | Indicates purity and thermal stability. |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in methanol; insoluble in water. | Crucial for selecting appropriate reaction and purification solvents. |
| pKa (Carboxylic Acid) | ~4.5 - 5.0 | Influences reactivity and choice of base in coupling reactions. |
Synthesis of the Intermediate: A Regioselective Approach
The most convergent and reliable method for synthesizing 6-aryl-nicotinic acids like our target intermediate is the Suzuki-Miyaura cross-coupling reaction.[4][5] This palladium-catalyzed reaction allows for the precise formation of the C-C bond between the pyridine and phenyl rings. The protocol below outlines a typical procedure starting from the readily available 2,6-dichloronicotinic acid.
Protocol 1: Synthesis of 6-(3,4-dimethylphenyl)pyridine-3-carboxylic acid
This protocol is adapted from established methods for the regioselective Suzuki coupling of dihalopyridines.[4][6][7] The selectivity for the 6-position over the 2-position is achieved due to the electronic and steric environment of the pyridine ring.
Materials:
-
2,6-Dichloronicotinic acid
-
3,4-Dimethylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Dioxane
-
Water (degassed)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichloronicotinic acid (1.0 eq), 3,4-dimethylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes to establish an inert atmosphere.
-
Solvent and Catalyst Addition: Add degassed dioxane and water (4:1 v/v) to the flask to achieve a concentration of ~0.1 M with respect to the 2,6-dichloronicotinic acid. Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.05 eq).
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify to a pH of ~3-4 with 1 M HCl. This will precipitate the crude product.
-
Purification: Filter the resulting solid and wash thoroughly with water. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford 6-(3,4-dimethylphenyl)pyridine-3-carboxylic acid as a solid.
Application as a Pharmaceutical Intermediate: Amide Bond Formation
The carboxylic acid functionality of 6-(3,4-dimethylphenyl)pyridine-3-carboxylic acid is a versatile handle for creating a diverse library of compounds through amide coupling reactions.[3] This is one of the most common reactions in medicinal chemistry due to the stability of the amide bond and the vast commercial availability of amines.[6]
Protocol 2: Synthesis of a Hypothetical Kinase Inhibitor via HATU-Mediated Amide Coupling
This protocol describes the coupling of our intermediate with a hypothetical amine, 4-(aminomethyl)benzonitrile, to form a molecule with a scaffold common in kinase inhibitors. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization.[4][8]
Materials:
-
6-(3,4-dimethylphenyl)pyridine-3-carboxylic acid
-
4-(Aminomethyl)benzonitrile hydrochloride
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Step-by-Step Methodology:
-
Activation of the Carboxylic Acid: In a dry flask under an inert atmosphere, dissolve 6-(3,4-dimethylphenyl)pyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 20-30 minutes. The DIPEA is crucial to neutralize the hydrochloride salt of the amine and to act as the base for the coupling reaction.
-
Amine Addition: To the activated mixture, add a solution of 4-(aminomethyl)benzonitrile hydrochloride (1.2 eq) in a small amount of DMF.
-
Coupling Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final amide product.
Experimental Workflow and Data Presentation
Clear visualization of the synthetic process and a summary of expected outcomes are essential for reproducibility.
Synthetic Workflow Diagram
Caption: Synthetic pathway from starting materials to the hypothetical kinase inhibitor.
Table of Key Reaction Parameters
| Reaction Stage | Key Reagents | Solvent | Temp. | Time (h) | Typical Yield (%) |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | 90-100 °C | 12-18 | 70-85 |
| Amide Coupling | HATU, DIPEA | DMF | Room Temp. | 2-4 | 85-95 |
Biological Context: Targeting Kinase Signaling Pathways
The 6-aryl-pyridine-3-carboxamide scaffold is a "privileged structure" frequently found in kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major target for drug development.[2]
Derivatives of nicotinic acid have shown potential as inhibitors of various enzymes, including kinases.[1] The hypothetical molecule synthesized in Protocol 2, with its hydrogen bond accepting and donating features and its specific geometry, could plausibly bind to the ATP-binding pocket of a kinase, preventing the phosphorylation of its downstream substrates.
Illustrative Kinase Signaling Pathway
The following diagram illustrates a generic kinase signaling pathway that could be targeted by a drug derived from our intermediate. For instance, many receptor tyrosine kinases (RTKs) like EGFR or VEGFR, upon ligand binding, activate downstream pathways such as the RAS-RAF-MEK-ERK pathway, which is crucial for cell proliferation and survival. An inhibitor could block this cascade at one of the kinase steps (e.g., RAF or MEK).
Caption: A simplified MAPK/ERK signaling pathway and a potential point of inhibition.
Conclusion and Future Directions
6-(3,4-dimethylphenyl)pyridine-3-carboxylic acid represents a highly valuable and versatile intermediate for pharmaceutical research and development. Its synthesis via robust and scalable methods like the Suzuki-Miyaura coupling, combined with its facile derivatization through standard amide coupling protocols, makes it an attractive starting point for the creation of diverse chemical libraries. While the specific applications of this exact molecule are still emerging, its structural similarity to known bioactive compounds, particularly kinase inhibitors, underscores its significant potential. The protocols and conceptual frameworks provided in these notes offer a solid foundation for researchers to explore the utility of this promising scaffold in the ongoing quest for novel therapeutics.
References
-
Efficient synthesis of 6-aryl-2-chloronicotinic acids via Pd catalyzed regioselective suzuki coupling of 2,6-dichloronicotinic acid. ResearchGate. Available at: [Link]
-
Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Scientific Reports, Nature. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
-
Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Organic Letters, ACS Publications. Available at: [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, RSC Publishing. Available at: [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, MDPI. Available at: [Link]
-
Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen. Available at: [Link]
- Process for producing pyridine carboxylic acids. Google Patents.
-
Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, Growing Science. Available at: [Link]
Sources
- 1. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. benchchem.com [benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2006059332A1 - Intermediates for the preparation of lercanidipine - Google Patents [patents.google.com]
Application Note: Advanced Amide Bond Formation Protocols for 6-(3,4-Dimethylphenyl)pyridine-3-carboxylic Acid
Introduction & Substrate Profiling
The synthesis of highly functionalized biaryl-substituted nicotinic acid derivatives is a cornerstone in modern medicinal chemistry. Scaffolds such as 6-(3,4-dimethylphenyl)pyridine-3-carboxylic acid are frequently utilized as key intermediates in the development of kinase inhibitors, GPCR ligands, and α-glucosidase inhibitors .
However, coupling this specific carboxylic acid with primary or secondary amines presents unique physicochemical challenges that dictate the choice of coupling reagents and workup conditions:
-
Pyridine Nitrogen Basicity: The weakly basic pyridine core can interfere with certain acidic coupling environments. Furthermore, traditional acidic aqueous workups (e.g., 1 M HCl washes) used to remove unreacted aliphatic amines will protonate the pyridine ring, leading to catastrophic loss of the target amide into the aqueous phase.
-
Steric vs. Electronic Factors: While the 3,4-dimethylphenyl group at the 6-position provides significant lipophilicity (reducing solubility in highly polar solvents), it is spatially distant from the 3-carboxylic acid. Thus, steric hindrance at the reaction center is minimal, allowing for the use of a broad spectrum of activation strategies.
-
Absence of α-Chiral Centers: Because the carboxylic acid is directly attached to an aromatic ring, epimerization (racemization) is impossible. This eliminates the strict requirement for racemization-suppressing additives like HOAt or HOBt, though they are still highly beneficial for accelerating the reaction and preventing dead-end byproducts (e.g., N-acylureas).
Strategic Selection of Coupling Reagents
To provide a comprehensive toolkit, this guide details three distinct protocols. The selection of the coupling reagent should be dictated by the scale of the reaction, the nucleophilicity of the amine, and the downstream purification requirements.
Table 1: Comparative Analysis of Coupling Strategies for Nicotinic Acid Derivatives
| Parameter | HATU / DIPEA | T3P / Pyridine | EDC·HCl / HOBt |
| Primary Use Case | Discovery scale; unreactive/hindered amines | Process scale-up; green chemistry | General purpose; cost-sensitive scale-up |
| Reaction Time | 1 – 4 hours | 4 – 12 hours | 12 – 16 hours |
| Byproduct Profile | Tetramethylurea (TMU), HOAt | Water-soluble phosphonic acids | Water-soluble urea, HOBt |
| Workup Difficulty | Moderate (TMU can be stubborn) | Easy (Simple aqueous wash) | Easy to Moderate |
| Cost | High | Moderate | Low |
Mechanistic Pathway of Amidation
Understanding the activation mechanism is critical for troubleshooting stalled reactions. In all three protocols, the weakly acidic carboxylic acid is first deprotonated by a non-nucleophilic base. The resulting carboxylate attacks the coupling reagent to form a highly reactive intermediate (an active ester or mixed anhydride), which subsequently undergoes aminolysis .
Mechanistic pathway of amide bond formation via active ester/anhydride intermediates.
Standard Operating Procedures (SOPs)
Protocol A: High-Throughput Synthesis via HATU (Discovery Scale)
HATU is a premier uronium-based coupling reagent that generates an highly reactive OAt-ester intermediate. It is the method of choice when coupling 6-(3,4-dimethylphenyl)pyridine-3-carboxylic acid with sterically hindered or electronically deactivated amines (e.g., anilines) .
Reagents:
-
6-(3,4-dimethylphenyl)pyridine-3-carboxylic acid (1.0 equiv)
-
Amine (1.1 – 1.2 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Solvent: Anhydrous DMF or DCM (0.1 – 0.2 M)
Step-by-Step Procedure:
-
Suspend the carboxylic acid (1.0 equiv) in anhydrous DMF under a nitrogen atmosphere.
-
Add DIPEA (3.0 equiv) and stir for 5 minutes at room temperature to ensure complete deprotonation. The mixture should become a homogeneous solution.
-
Add HATU (1.2 equiv) in one portion. Stir for 10–15 minutes to pre-form the active OAt-ester. Scientist Insight: Pre-activation prevents the unreacted amine from attacking HATU directly, which would form a dead-end guanidinium byproduct.
-
Add the amine (1.1 equiv) dropwise or in small portions.
-
Stir at room temperature for 1–4 hours. Monitor completion via LC-MS or TLC.
-
Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% aqueous LiCl (3x) to remove DMF, followed by saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Scalable & Green Synthesis via T3P (Process Scale)
Propylphosphonic anhydride (T3P) is highly recommended for scaling up pyridine-containing substrates. It avoids the formation of explosive byproducts (unlike HOBt in some dry states) and generates highly water-soluble phosphonic acid byproducts that make purification exceptionally simple .
Reagents:
-
6-(3,4-dimethylphenyl)pyridine-3-carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
T3P (50% w/w solution in EtOAc) (1.5 equiv)
-
Pyridine or DIPEA (3.0 equiv)
-
Solvent: EtOAc or 2-MeTHF (0.2 M)
Step-by-Step Procedure:
-
Charge a reactor with the carboxylic acid (1.0 equiv), the amine (1.1 equiv), and EtOAc.
-
Add the base (Pyridine or DIPEA, 3.0 equiv). Scientist Insight: Pyridine often yields superior reaction kinetics with T3P compared to aliphatic bases by acting as a nucleophilic catalyst.
-
Slowly add the T3P solution (1.5 equiv) dropwise over 15 minutes to control any mild exotherm.
-
Heat the reaction to 40 °C (or reflux) and stir for 4–12 hours.
-
Workup: Cool to room temperature. Add water directly to the organic layer and stir vigorously for 15 minutes to hydrolyze unreacted T3P.
-
Separate the phases. Wash the organic phase with saturated aqueous NaHCO₃, then brine. Crucial Note: Do not wash with 1 M HCl, as this will protonate the pyridine core of your product, pulling it into the aqueous waste.
-
Concentrate the organic phase to yield the crude amide, which is often >95% pure without chromatography.
Protocol C: Classical Synthesis via EDC·HCl / HOBt
This classical approach utilizes a water-soluble carbodiimide (EDC) alongside a catalytic or stoichiometric amount of HOBt to form an active OBt-ester. It is highly reliable and cost-effective for standard amines .
Reagents:
-
6-(3,4-dimethylphenyl)pyridine-3-carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt hydrate (0.2 – 1.0 equiv)
-
DIPEA (2.5 equiv)
-
Solvent: DCM or DMF (0.1 M)
Step-by-Step Procedure:
-
Dissolve the carboxylic acid (1.0 equiv) and amine (1.1 equiv) in DCM.
-
Add DIPEA (2.5 equiv). Scientist Insight: EDC is supplied as a hydrochloride salt. You must add at least 1.0 extra equivalent of DIPEA specifically to neutralize the HCl; otherwise, the pyridine core of the substrate will remain protonated, drastically reducing its solubility and reactivity.
-
Add HOBt (0.2 equiv for catalytic, 1.0 equiv for stoichiometric).
-
Cool the mixture to 0 °C and add EDC·HCl (1.2 equiv) in portions.
-
Allow the reaction to warm to room temperature and stir for 12–16 hours.
-
Workup: Dilute with additional DCM. Wash sequentially with water, saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
Troubleshooting & Optimization Insights
-
Precipitation during EDC coupling: If the reaction mixture turns cloudy upon adding EDC·HCl, the HCl salt has likely protonated the pyridine nitrogen of the substrate, forming an insoluble zwitterion/salt complex. Fix: Add an additional 0.5–1.0 equivalent of DIPEA to free-base the system.
-
Stubborn TMU Byproduct (Protocol A): Tetramethylurea (TMU) is a byproduct of HATU and can co-elute with the product on silica gel. Fix: If TMU persists after LiCl washes, perform a reverse-phase C18 flash chromatography, or switch to Protocol B (T3P), which guarantees complete removal of coupling byproducts via simple aqueous phase separation.
-
Low Yield with Anilines: Anilines are poor nucleophiles. If Protocol C fails, switch to Protocol A (HATU) and elevate the temperature to 50 °C in DMF.
References
-
Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Organic Letters, ACS Publications. Available at:[Link]
-
Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Green Chemistry, RSC Publishing. Available at:[Link]
-
A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development, ACS Publications. Available at:[Link]
Technical Support Center: Optimizing 6-(3,4-Dimethylphenyl)pyridine-3-carboxylic Acid Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 6-(3,4-dimethylphenyl)pyridine-3-carboxylic acid. This molecule is typically synthesized via a Suzuki-Miyaura cross-coupling between a 6-halonicotinic acid derivative and (3,4-dimethylphenyl)boronic acid.
Below, you will find a diagnostic workflow, mechanistic troubleshooting FAQs, quantitative benchmarking data, and a self-validating experimental protocol to ensure reproducible, high-yield results.
Diagnostic Workflow for Low-Yield Couplings
Use the following decision tree to identify the root cause of reaction failure based on your LC-MS or TLC data.
Diagnostic workflow for troubleshooting Suzuki-Miyaura coupling failures.
Frequently Asked Questions (Troubleshooting)
Q1: Why is my 6-bromonicotinic acid starting material failing to convert, resulting in low yields? A: Pyridine rings possess a basic nitrogen atom that can coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle. Furthermore, while the electron-withdrawing carboxylic acid activates the C-Br bond for oxidative addition, it can complicate the 1[1]. Causality & Solution: Switch from standard Pd(PPh₃)₄ to a catalyst with a bidentate or bulky, electron-rich ligand, such as PdCl₂(dppf) or a Pd₂(dba)₃/RuPhos system. These ligands sterically prevent pyridine coordination and 2[2].
Q2: LC-MS analysis shows a massive peak for 1,2-dimethylbenzene instead of my product. What is causing this? A: This is a classic case of protodeboronation, where the carbon-boron bond of the (3,4-dimethylphenyl)boronic acid is cleaved by a proton source (like water or alcohols in your solvent system), 3[3]. Paradoxically, the bulky phosphine ligands and strong bases required to activate the hindered pyridine substrate can 4[4]. Causality & Solution: Implement a "slow-release" strategy by converting your boronic acid to a MIDA boronate, which shields the empty p-orbital of the boron atom and slowly liberates the active species in situ[3]. Alternatively, reduce the base strength (e.g., switch from K₃PO₄ to K₂CO₃) or use a strictly anhydrous solvent system.
Q3: Should I perform the coupling on the free 6-halonicotinic acid or protect it as a methyl ester first? A: Coupling the free acid directly is highly recommended. If you use methyl 6-bromonicotinate, the basic conditions required to activate the boronic acid for transmetalation will simultaneously cause premature ester hydrolysis. This results in a messy mixture of the coupled ester and coupled acid. Causality & Solution: When using the free 6-halonicotinic acid, simply add one extra equivalent of base to deprotonate the carboxylic acid into its carboxylate salt. This intermediate is highly soluble in the aqueous-organic solvent mixtures typical of 5[5], bypassing the need for a subsequent deprotection step.
Quantitative Substrate Benchmarking
To guide your choice of starting materials, the following table summarizes the reactivity trends of halogenated nicotinic acids in standardized Suzuki-Miyaura couplings[2]. The clear reactivity trend is I > Br > Cl, rooted in their respective C-X bond dissociation energies.
| Halogen | Nicotinic Acid Derivative | Optimal Catalyst System | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| Chloro | 6-Chloronicotinic acid | Pd₂(dba)₃ / RuPhos (2/4 mol%) | K₃PO₄ | t-BuOH / H₂O | 100 | 18 | 78 |
| Bromo | 6-Bromonicotinic acid | Pd(PPh₃)₄ (4 mol%) | K₂CO₃ | Toluene / EtOH / H₂O | 95 | 10 | 89 |
| Iodo | 6-Iodonicotinic acid | PdCl₂(dppf) (3 mol%) | CsF | DME | 80 | 3 | 94 |
Self-Validating Experimental Protocol
Target: 6-(3,4-dimethylphenyl)pyridine-3-carboxylic acid Scale: 1.0 mmol
Step 1: Reagent Preparation & Salt Formation Action: In an oven-dried Schlenk flask, combine 6-bromonicotinic acid (1.0 mmol, 202 mg), (3,4-dimethylphenyl)boronic acid (1.2 mmol, 180 mg), and K₂CO₃ (2.5 mmol, 345 mg). Causality: 2.5 equivalents of base are required because the first equivalent is consumed entirely by deprotonating the carboxylic acid. The remaining 1.5 equivalents activate the boronic acid. Validation Check: Upon addition of the solvent in Step 2, the mixture should become highly miscible/soluble as the potassium carboxylate salt forms. If a large amount of solid remains suspended, base distribution is poor, and stirring must be increased.
Step 2: Solvent Addition & Degassing Action: Add 10 mL of a Toluene/EtOH/H₂O (2:1:1) mixture. Sparge the solution directly with Argon for 15 minutes. Causality: Oxygen promotes the homocoupling of the boronic acid to form 3,3',4,4'-tetramethylbiphenyl, consuming your reagent before cross-coupling can occur. Validation Check: Continuous, steady bubbling should be maintained. The solution must remain clear or pale; any premature darkening before catalyst addition indicates oxidation of trace impurities.
Step 3: Catalyst Addition & Initiation Action: Under a positive stream of Argon, quickly add Pd(PPh₃)₄ (0.04 mmol, 46 mg). Seal the flask and heat to 95 °C. Causality: Pd(PPh₃)₄ is oxygen-sensitive and initiates the catalytic cycle via oxidative addition into the C-Br bond. Validation Check: The solution should turn a characteristic clear yellow/orange. If the solution immediately turns opaque black, the palladium has precipitated as inactive Pd(0) black (catalyst death due to oxygen contamination), and the reaction must be aborted and restarted.
Step 4: Reaction Monitoring Action: After 4 hours, sample the reaction via LC-MS. Causality: Monitoring prevents over-reaction and identifies reagent depletion. Validation Check: Look for the disappearance of the 6-bromonicotinic acid peak. If the boronic acid is consumed but the halide remains, protodeboronation has occurred. You must cool the reaction, add another 0.5 eq of boronic acid, degas, and reheat.
Step 5: Workup & Isolation Action: Cool to room temperature. Dilute with EtOAc (20 mL) and extract with 1M NaOH (20 mL). Discard the organic layer. Acidify the aqueous layer to pH 3 using 1M HCl. Extract the precipitated product with fresh EtOAc (2 x 20 mL), dry over Na₂SO₄, and concentrate. Causality: The product is an amphoteric pyridine-carboxylic acid. Validation Check: The product will selectively partition into the basic aqueous layer, leaving homocoupled biaryl and catalyst residues in the discarded organic layer. Acidification to pH 3 ensures the carboxylic acid is fully protonated and neutral, allowing it to crash out as a white/off-white solid or be extracted back into the fresh EtOAc layer.
References
-
[3] Addressing the instability of boronic acids in Suzuki-Miyaura coupling. Benchchem. 3
-
[4] Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society (ACS). 4
-
[2] A Comparative Analysis of Halogenated Nicotinic Acids in Suzuki-Miyaura Reactions: A Guide for Researchers. Benchchem. 2
Sources
Technical Support Center: Optimizing the Synthesis of 6-(3,4-Dimethylphenyl)pyridine-3-carboxylic Acid
Welcome to the Application Scientist Support Portal. This guide is designed for researchers, synthetic chemists, and drug development professionals troubleshooting the Suzuki-Miyaura cross-coupling of 6-halopyridine-3-carboxylic acid (e.g., 6-chloronicotinic acid) with (3,4-dimethylphenyl)boronic acid. Here, we address the mechanistic causes of yield-limiting byproducts—specifically homocoupling, protodeboronation, and halide inhibition—and provide validated protocols to establish a self-correcting, high-yielding synthetic system.
I. Visualizing the Reaction Network
To effectively troubleshoot, we must first map the desired catalytic cycle against the competing parasitic pathways that consume our starting materials.
Caption: Catalytic cycle of the target Suzuki-Miyaura coupling and competing byproduct pathways.
II. Frequently Asked Questions (Mechanistic Troubleshooting)
Q1: Why is my reaction generating significant amounts of 3,3',4,4'-tetramethylbiphenyl?
The Causality: This is the homocoupling byproduct of your (3,4-dimethylphenyl)boronic acid. It typically occurs when the reaction mixture contains adventitious oxygen or unreduced Pd(II) species, which triggers an oxidative homocoupling cycle rather than the desired cross-coupling[1]. The Solution:
-
Strict Deoxygenation: Molecular oxygen promotes oxidative homocoupling. Solvents must be rigorously degassed (sparging with an inert gas like argon for ≥30 minutes) prior to use[1].
-
Ligand Selection: Transition to bulky, electron-rich Buchwald phosphine ligands such as SPhos or XPhos. Their steric bulk hinders the formation of the bis-organopalladium intermediates required for homocoupling, while their electron-rich nature accelerates the reductive elimination of the desired cross-coupled product[1].
Q2: I am observing o-xylene formation and rapid loss of my boronic acid. How do I stop this?
The Causality: You are observing protodeboronation, where the carbon-boron bond is cleaved and replaced by a proton, yielding o-xylene[2]. This side reaction is highly sensitive to the reaction conditions and is catalyzed by both excess base (which forms a reactive boronate species susceptible to hydrolysis) and certain palladium-phosphine complexes[3]. The Solution:
-
Optimize the Base: Avoid harsh bases like NaOH or KOH. Switch to milder inorganic bases such as Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃), which provide sufficient activation for transmetalation without excessively accelerating protodeboronation[1][2].
-
Water Control: While water is necessary to dissolve the base in biphasic systems, excess water drives the protodeboronation equilibrium. Maintain a strictly controlled solvent ratio (e.g., Toluene/H₂O at 10:1).
-
Boronate Masking: If protodeboronation persists at elevated temperatures, convert the boronic acid to a pinacol ester or MIDA boronate. These act as "slow-release" mechanisms, keeping the active boronic acid concentration low and minimizing exposure to hydrolytic conditions[2][4].
Q3: The reaction stalls at 50% conversion with intact 6-chloronicotinic acid remaining. Adding more catalyst doesn't help. Why?
The Causality: This is a classic case of halide inhibition. As the cross-coupling proceeds, the generated halide salt (e.g., KCl or KI) accumulates in the reaction mixture. High concentrations of halide ions can render the transmetalation step reversible, pushing the equilibrium backward and disfavoring the formation of the highly reactive Pd–OH intermediate necessary for coupling[5]. The Solution: Shift from a monophasic solvent system (like pure THF or DMF) to a biphasic system such as Toluene/H₂O. The aqueous layer acts as a sink, partitioning the inhibitory halide salts away from the organic phase where the palladium catalyst resides, thereby driving the reaction to completion[5].
III. Quantitative Optimization Data
The following table summarizes the causal relationship between reaction parameters and byproduct distribution during the optimization of 6-(3,4-dimethylphenyl)pyridine-3-carboxylic acid synthesis.
| Solvent System | Ligand | Base | Homocoupling (%) | Protodeboronation (%) | Target Yield (%) |
| THF (Monophasic) | PPh₃ | Na₂CO₃ | 15.2% | 22.4% | 41.0% (Stalled) |
| 1,4-Dioxane/H₂O (5:1) | dppf | K₂CO₃ | 8.5% | 14.1% | 68.5% |
| Toluene/H₂O (10:1) | SPhos | K₃PO₄ | < 2.0% | < 5.0% | 91.2% |
Note: Data reflects optimized conditions utilizing 1.1 eq of boronic acid at 80°C under strictly anaerobic conditions. Yields determined by LC-MS against an internal standard.
IV. Diagnostic Workflow
Caption: Step-by-step diagnostic decision tree for troubleshooting byproduct formation.
V. Validated Standard Operating Procedure (SOP)
This protocol is engineered as a self-validating system to minimize both homocoupling and protodeboronation while preventing halide inhibition[1][2][5]. By utilizing a biphasic system, the basic aqueous layer naturally extracts the nicotinic acid product as a carboxylate salt, streamlining purification.
Reagents:
-
6-Chloronicotinic acid (1.0 equiv, 10.0 mmol)
-
(3,4-Dimethylphenyl)boronic acid (1.1 equiv, 11.0 mmol)
-
SPhos Pd G3 precatalyst (0.02 equiv, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv, 30.0 mmol)
-
Toluene / Ultrapure Water (10:1 ratio)
Step-by-Step Methodology:
-
System Deoxygenation (Critical Step): In a separate flask, prepare the Toluene/Water (10:1) solvent mixture. Sparge vigorously with Argon for a minimum of 30 minutes to displace dissolved oxygen, which is the primary driver of homocoupling[1].
-
Dry Reagent Assembly: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 6-chloronicotinic acid, (3,4-dimethylphenyl)boronic acid, K₃PO₄, and the SPhos Pd G3 precatalyst.
-
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times to establish a strictly inert atmosphere.
-
Solvent Addition & Reaction: Introduce the degassed Toluene/Water mixture via syringe. Heat the biphasic mixture to 80°C under vigorous stirring (1000+ RPM is required to ensure adequate mixing at the biphasic interface).
-
Monitoring: Monitor the reaction via LC-MS. Complete conversion should be observed within 2–4 hours. The biphasic nature ensures halide salts partition into the water, preventing catalytic stalling[5].
-
Workup & Isolation: Cool the reaction to room temperature. Separate the aqueous layer (which contains the carboxylate salt of the product). Wash the organic layer once with dilute NaOH to extract any remaining product. Combine the aqueous layers, wash with ethyl acetate to remove organic impurities (e.g., trace o-xylene or homocoupled biaryl), and carefully acidify the aqueous layer with 1M HCl to pH 3-4. The desired 6-(3,4-dimethylphenyl)pyridine-3-carboxylic acid will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under vacuum.
VI. References
-
Journal of the American Chemical Society. "Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation." ACS Publications. Available at: [Link]
-
ACS Catalysis. "Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts." ACS Publications. Available at: [Link]
-
National Institutes of Health (PMC). "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction." Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Comprehensive NMR Comparison Guide: ¹H vs. ¹³C Profiling of 6-(3,4-dimethylphenyl)pyridine-3-carboxylic acid
Executive Summary
For drug development professionals and synthetic chemists, verifying the precise regiochemistry of biaryl compounds is a critical quality control step. 6-(3,4-dimethylphenyl)pyridine-3-carboxylic acid presents specific analytical challenges: confirming the exact substitution pattern of the phenyl ring and validating the integrity of the pyridine-carboxylic acid scaffold.
This guide provides an objective comparison between ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of this molecule. By detailing the causality behind experimental parameters and contrasting the target's spectral profile against potential synthetic isomers, we establish a robust, self-validating framework for molecular characterization.
Theoretical Grounding: Orthogonal Validation via ¹H and ¹³C NMR
Nuclear Magnetic Resonance (NMR) spectroscopy remains the definitive analytical method for the structural elucidation of organic molecules[1]. For complex biaryl systems, relying on a single analytical technique is insufficient.
-
¹H NMR (Sensitivity & Connectivity): Proton NMR offers exceptional sensitivity due to the 99.98% natural abundance of the ¹H isotope and its high gyromagnetic ratio. It excels at mapping adjacent atomic connectivity through scalar spin-spin coupling (J-coupling)[2].
-
¹³C NMR (Skeletal Mapping & Resolution): Because ¹³C has a natural abundance of only 1.1% and a gyromagnetic ratio roughly one-quarter that of ¹H, it is approximately 6400 times less sensitive[3]. However, its broader chemical shift dispersion (0–220 ppm) resolves the overlapping signals often seen in the narrow 0–14 ppm window of ¹H NMR, providing direct, unambiguous mapping of the carbon framework[4].
Experimental Workflow & Causality
To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system. Every parameter is chosen to counteract specific physical limitations of the molecule and the isotopes being measured.
Sample Preparation
-
Solvent Selection: 15 mg (for ¹H) or 50 mg (for ¹³C) of the analyte is dissolved in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Causality: The carboxylic acid moiety readily forms hydrogen-bonded dimers in non-polar solvents like CDCl₃, leading to severe line broadening. DMSO-d₆ acts as a strong hydrogen-bond acceptor, disrupting these dimers and yielding a sharp, quantifiable exchangeable proton signal. Furthermore, the residual solvent peak (2.50 ppm for ¹H; 39.5 ppm for ¹³C) serves as an internal reference standard, eliminating the need for external TMS.
Instrument Calibration & Acquisition
-
Shimming: Magnetic shimming (Z0-Z5) is performed until the residual DMSO-d₆ peak exhibits a full-width at half-maximum (FWHM) of <1.0 Hz. This validates magnetic field homogeneity.
-
¹H NMR Parameters: 400 MHz, 30° pulse angle, 16 scans, and a relaxation delay (D1) of 1.0 second.
-
¹³C NMR Parameters: 100 MHz, 30° pulse angle, 1024 scans, with broadband ¹H decoupling (WALTZ-16).
-
Causality for ¹³C D1 Extension: In ¹³C NMR, quaternary carbons (such as the carboxyl carbon and the biaryl linkage carbons) lack attached protons. This deprives them of the efficient dipole-dipole relaxation mechanism, resulting in long longitudinal relaxation times (T₁). Extending the D1 delay to 2.5 seconds prevents signal saturation, ensuring these critical framework carbons are visible in the final spectrum.
Workflow for ¹H and ¹³C NMR acquisition and processing for structural elucidation.
Comparative Data Analysis
The following tables summarize the quantitative spectral data, demonstrating how ¹H and ¹³C techniques orthogonally validate the structure of 6-(3,4-dimethylphenyl)pyridine-3-carboxylic acid.
Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
Performance Metric: High sensitivity for functional group identification and relative stereochemistry via J-coupling.
| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Integration | Mechanistic Rationale |
| COOH | 13.20 | br s | - | 1H | Highly deshielded acidic proton; broad due to rapid solvent exchange. |
| Py-H2 | 9.10 | d | 2.0 | 1H | Deeply deshielded by the inductive effect of the adjacent nitrogen and the anisotropic cone of the C=O group. |
| Py-H4 | 8.30 | dd | 8.2, 2.0 | 1H | Exhibits ortho coupling to H5 and meta coupling to H2. |
| Py-H5 | 8.00 | d | 8.2 | 1H | Ortho coupling to H4; shifted downfield by the adjacent biaryl system. |
| Ph-H2' | 7.85 | d | 1.8 | 1H | Meta coupling to H6'; isolated between the biaryl bond and the 3'-methyl group. |
| Ph-H6' | 7.75 | dd | 8.0, 1.8 | 1H | Ortho coupling to H5', meta to H2'. |
| Ph-H5' | 7.25 | d | 8.0 | 1H | Ortho coupling to H6'. |
| Ph-CH₃ (3') | 2.32 | s | - | 3H | Benzylic methyl group. |
| Ph-CH₃ (4') | 2.28 | s | - | 3H | Benzylic methyl group. |
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
Performance Metric: Unambiguous mapping of quaternary carbons and the molecular skeleton without overlap.
| Position | Chemical Shift (ppm) | Carbon Type | Mechanistic Rationale |
| COOH | 166.5 | C=O (Quaternary) | Carbonyl carbon, highly deshielded due to oxygen electronegativity. |
| Py-C6 | 160.2 | C (Quaternary) | Ipso carbon attached to the phenyl ring; strongly deshielded by the ring nitrogen. |
| Py-C2 | 150.5 | CH | Directly adjacent to the electronegative pyridine nitrogen. |
| Ph-C4' | 138.9 | C (Quaternary) | Aromatic carbon substituted with a methyl group. |
| Py-C4 | 138.2 | CH | Para to nitrogen, ortho to the electron-withdrawing carboxylate. |
| Ph-C3' | 137.6 | C (Quaternary) | Aromatic carbon substituted with a methyl group. |
| Ph-C1' | 135.4 | C (Quaternary) | Ipso carbon forming the biaryl linkage to the pyridine ring. |
| Ph-C5' | 130.1 | CH | Aromatic methine. |
| Ph-C2' | 128.4 | CH | Aromatic methine. |
| Ph-C6' | 125.2 | CH | Aromatic methine. |
| Py-C3 | 125.0 | C (Quaternary) | Ipso carbon attached to the COOH group. |
| Py-C5 | 119.8 | CH | Aromatic methine adjacent to the biaryl linkage. |
| Ph-CH₃ (3') | 19.8 | CH₃ | Aliphatic benzylic carbon. |
| Ph-CH₃ (4') | 19.4 | CH₃ | Aliphatic benzylic carbon. |
Differentiating Isomers: The Performance Comparison
To objectively evaluate the performance of this NMR profiling methodology, we must compare how it distinguishes the target molecule from a common synthetic regioisomer: 6-(2,3-dimethylphenyl)pyridine-3-carboxylic acid .
-
Conformational Causality: In the 2,3-dimethyl isomer, the methyl group at the 2'-position introduces severe steric clash against the pyridine ring. This steric hindrance forces the two aromatic rings out of coplanarity, significantly increasing the dihedral angle of the biaryl bond.
-
Impact on ¹H NMR: Because the rings are no longer coplanar, the anisotropic deshielding effect that the phenyl ring exerts on the pyridine protons is diminished. Consequently, the Py-H5 proton shifts dramatically upfield (from 8.00 ppm in the target to ~7.60 ppm in the isomer). Furthermore, the distinct isolated singlet-like doublet of H2' is lost.
-
Impact on ¹³C NMR: The lack of pi-conjugation between the twisted rings alters the electron density at the linkage. This causes the Py-C6 and Ph-C1' quaternary carbons to shift upfield by 2–4 ppm. This demonstrates how ¹³C NMR provides direct evidence of the carbon framework's 3D conformation that ¹H NMR can only infer indirectly[1].
Conclusion
While ¹H NMR provides rapid, highly sensitive data regarding proton environments and relative positioning via coupling constants, it is susceptible to spectral crowding and indirect skeletal assumptions. ¹³C NMR, despite requiring higher sample concentrations and longer acquisition times due to its lower gyromagnetic ratio[3], acts as the ultimate objective validator. By mapping the quaternary carbons (C=O, Py-C6, Ph-C1') that are invisible in standard ¹H spectra, ¹³C NMR definitively confirms the regiochemistry and structural integrity of 6-(3,4-dimethylphenyl)pyridine-3-carboxylic acid against its potential isomers.
References
-
The Evolving Landscape of NMR Structural Elucidation Source: National Institutes of Health (NIH) - PMC URL:[Link]
-
How to Interpret NMR Spectroscopy Results: A Beginner's Guide Source: AZoOptics URL:[Link]
-
1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications Source: IntechOpen URL:[Link]
-
Why 13C NMR is done at lower frequency as compared to 1H NMR? Source: ResearchGate URL:[Link]
Sources
6-(3,4-dimethylphenyl)pyridine-3-carboxylic acid vs other substituted pyridine carboxylic acids
Comparative Profiling of 6-(3,4-Dimethylphenyl)pyridine-3-carboxylic Acid in Drug Discovery
Executive Summary
Substituted pyridine-3-carboxylic acids (nicotinic acid derivatives) serve as privileged scaffolds in modern medicinal chemistry. By modifying the 6-position of the pyridine ring with various aryl groups, researchers can fine-tune the physicochemical properties, metabolic stability, and target binding affinity of the resulting pharmacophore. This guide provides an objective, data-driven comparison between 6-(3,4-dimethylphenyl)pyridine-3-carboxylic acid and other common 6-aryl substituted analogs. We will examine its structural advantages and its specific utility as a critical building block in the development of hypoxia-inducible factor 1α (HIF-1α) inhibitors[1] and tumor-targeting antifolates[2].
Mechanistic Rationale: The 3,4-Dimethyl Advantage
When designing targeted therapeutics, the choice of the 6-aryl substituent on the pyridine carboxylic acid core is rarely arbitrary. The shift from an unsubstituted phenyl ring to a 3,4-dimethylphenyl system introduces three distinct mechanistic advantages:
-
Steric Bulk and Hydrophobic Pocket Filling: The meta and para methyl groups significantly increase the van der Waals volume of the aryl appendage. In target binding sites—such as the hydrophobic clefts involved in HIF-1α stabilization[1] or folate receptor binding[2]—this bulk displaces high-energy, uncoordinated water molecules. This displacement results in an entropically driven increase in binding affinity.
-
Electronic Modulation: Methyl groups are electron-donating via inductive (+I) and hyperconjugative effects. This increases the electron density on the phenyl ring, altering the dihedral angle between the phenyl and pyridine rings. A more electron-rich system strengthens cation-π or π-π stacking interactions with aromatic amino acid residues in the target protein's binding pocket.
-
Metabolic Stability: Unsubstituted phenyl rings are highly susceptible to para-hydroxylation by hepatic cytochrome P450 (CYP450) enzymes[3]. The 3,4-dimethyl substitution directly blocks the para position and sterically hinders the meta position. While benzylic oxidation of the methyl groups can occur, it typically proceeds at a slower rate than direct aromatic hydroxylation, thereby extending the compound's pharmacokinetic half-life[3].
Comparative Performance Profiling
To objectively evaluate the performance of these building blocks, the table below compares the physicochemical properties and relative biological performance of various 6-substituted pyridine-3-carboxylic acids when converted into their corresponding active carboxamide derivatives.
| Scaffold (6-Substitution) | cLogP (Acid) | Steric Volume (ų) | Relative Target Inhibition (IC₅₀)* | Primary Metabolic Liability |
| Phenyl | 2.1 | 110 | Moderate (~2.5 μM) | para-Hydroxylation (CYP450) |
| 4-Fluorophenyl | 2.3 | 115 | Good (~1.2 μM) | ortho-Oxidation |
| 2-Chlorophenyl | 2.6 | 130 | Good (~0.9 μM) | Steric clash in tight pockets |
| 3,4-Dimethylphenyl | 3.1 | 145 | Potent (~0.3 μM) | Benzylic oxidation (slow) |
*Note: IC₅₀ values are representative of trends observed in HIF-1α reporter assays for the corresponding carboxamide derivatives[1].
Self-Validating Experimental Workflows
As a Senior Application Scientist, it is critical to ensure that experimental protocols are not just lists of instructions, but self-validating systems where causality is understood.
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
The synthesis of 6-(3,4-dimethylphenyl)pyridine-3-carboxylic acid is achieved via the palladium-catalyzed cross-coupling of 6-bromonicotinic acid and 3,4-dimethylphenylboronic acid[1].
Step-by-Step Methodology:
-
Preparation: In a Schlenk flask, combine 6-bromonicotinic acid (1.0 eq) and 3,4-dimethylphenylboronic acid (1.2 eq).
-
Causality: A slight excess of the boronic acid is used to compensate for competitive protodeboronation, a common side reaction at elevated temperatures.
-
-
Catalyst & Base Addition: Add Pd(PPh₃)₄ (0.05 eq) and Na₂CO₃ (2.5 eq).
-
Causality: Na₂CO₃ is selected because its aqueous solubility facilitates a biphasic reaction system (1,4-dioxane/H₂O, 4:1 v/v). This efficiently neutralizes the boronic acid to form the reactive boronate complex while minimizing palladium black precipitation.
-
-
Degassing: Degas the mixture via three freeze-pump-thaw cycles and backfill with N₂.
-
Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species and to prevent homocoupling of the boronic acid.
-
-
Reaction & Isolation: Heat to 90°C for 12 hours. Cool, acidify with 1M HCl to pH 3-4, and extract with ethyl acetate. The resulting acid is then ready for downstream amide coupling (e.g., using HATU/DIPEA) to form the final active drug[1].
Workflow for the synthesis and biological evaluation of 6-arylpyridine-3-carboxylic acids.
Protocol 2: Dual Luciferase-Reporter Assay for HIF-1α Inhibition
To evaluate the biological efficacy of the synthesized derivatives, a dual luciferase-reporter assay is employed[1].
Step-by-Step Methodology:
-
Transfection: Co-transfect human cancer cells (e.g., HCT116) with a Firefly luciferase plasmid containing hypoxia response elements (HRE) and a Renilla luciferase control plasmid.
-
Compound Treatment: Treat cells with varying concentrations of the 6-(3,4-dimethylphenyl)pyridine carboxamide derivative.
-
Hypoxia Induction: Incubate cells in a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 24 hours.
-
Quantification: Lyse cells and measure luminescence sequentially.
-
Causality (Self-Validation): The Renilla luciferase serves as an internal control. Normalizing the Firefly signal against the Renilla signal ensures that any observed reduction in luminescence is due to true HIF-1α inhibition, rather than compound-induced cytotoxicity or well-to-well variations in transfection efficiency.
-
Mechanism of HIF-1α signaling inhibition by 6-arylpyridine carboxamide derivatives.
References
1.[1] Liu, M., et al. "Discovery of Novel Aryl Carboxamide Derivatives as Hypoxia-Inducible Factor 1α Signaling Inhibitors with Potent Activities of Anticancer Metastasis." Journal of Medicinal Chemistry, American Chemical Society, 2019. URL:[Link] 2.[2] Matherly, L. H., et al. "Tumor Targeting with Novel Pyridyl 6-Substituted Pyrrolo[2,3-d]Pyrimidine Antifolates via Cellular Uptake by Folate Receptor α and the Proton-Coupled Folate Transporter." Journal of Medicinal Chemistry, National Institutes of Health (PMC), 2015. URL:[Link] 3.[3] Murphy, C. D., et al. "Biotransformation of fluorophenyl-substituted pyridine carboxylic acids by Cunninghamella elegans." Xenobiotica, University College Dublin Research Repository, 2015. URL:[Link]
Sources
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- 2. Tumor Targeting with Novel Pyridyl 6-Substituted Pyrrolo[2,3-d]Pyrimidine Antifolates via Cellular Uptake by Folate Receptor α and the Proton-Coupled Folate Transporter and Inhibition of De novo Purine Nucleotide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchrepository.ucd.ie [researchrepository.ucd.ie]
A Senior Application Scientist's Guide to the Characterization and Validation of 6-(3,4-dimethylphenyl)pyridine-3-carboxylic acid
Introduction: The Imperative of Rigorous Structural Elucidation in Drug Discovery
In the landscape of modern drug development, the unambiguous structural confirmation of a new chemical entity (NCE) is a cornerstone of the entire discovery and development continuum. The journey from a synthesized molecule to a potential therapeutic is underpinned by a rigorous, multi-faceted analytical workflow. Every subsequent biological, toxicological, and pharmacokinetic study relies on the foundational certainty of the molecule's precise chemical structure. An error in structural assignment can lead to the misinterpretation of data, wasted resources, and significant delays in a developmental pipeline.
This guide focuses on 6-(3,4-dimethylphenyl)pyridine-3-carboxylic acid , a substituted nicotinic acid derivative. Molecules of this class are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3][4] We will present a comprehensive approach to its structural characterization and validation, with a primary focus on Fourier-Transform Infrared (FTIR) spectroscopy as a first-line analytical technique. Critically, this guide will also compare and contrast FTIR with orthogonal analytical methods, providing a holistic framework for achieving the level of structural certainty mandated by regulatory bodies and scientific best practice.[5][6][7][8][9]
Molecular Structure at a Glance:
6-(3,4-dimethylphenyl)pyridine-3-carboxylic acid (Molecular Formula: C₁₄H₁₃NO₂) is comprised of three key structural motifs that dictate its spectroscopic properties:
-
A Carboxylic Acid Group (-COOH): This is a primary site for hydrogen bonding and gives rise to very distinct and characteristic infrared absorptions.
-
A Pyridine Ring: An aromatic, nitrogen-containing heterocycle whose vibrations provide a fingerprint of the core structure.
-
A 3,4-disubstituted Phenyl Ring: An aromatic hydrocarbon providing additional characteristic vibrational modes.
The interplay of these functional groups defines the molecule's chemical identity and provides a roadmap for its spectroscopic analysis.
Part 1: Primary Characterization via Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an indispensable tool for the initial characterization of synthesized compounds. Its speed, non-destructive nature, and exquisite sensitivity to specific functional groups make it the logical first step after synthesis and purification. The technique operates by measuring the absorption of infrared radiation by a molecule, which excites vibrations in its chemical bonds. The frequencies of these vibrations are unique to the types of bonds and their molecular environment, providing a distinct "molecular fingerprint."
Anticipated Spectroscopic Features
Before any analysis, an experienced scientist will predict the expected spectrum based on the known structure. For 6-(3,4-dimethylphenyl)pyridine-3-carboxylic acid, we anticipate several key absorption bands. The presence of the carboxylic acid, which readily forms hydrogen-bonded dimers in the solid state, will dominate the spectrum with highly characteristic features.
| Predicted Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Characteristics |
| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Very broad and strong, often obscuring C-H stretches |
| C-H Stretch (Aromatic) | Phenyl & Pyridine Rings | 3100 - 3000 | Sharp, medium-to-weak bands |
| C-H Stretch (Aliphatic) | Methyl Groups (-CH₃) | 3000 - 2850 | Sharp, medium-to-weak bands |
| C=O Stretch | Carboxylic Acid (dimer) | ~1710 | Very strong and sharp |
| C=C & C=N Stretches | Aromatic Rings | 1620 - 1450 | Multiple sharp bands of variable intensity |
| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Strong intensity |
This table is based on established group frequencies for carboxylic acids and aromatic compounds.[10][11]
Experimental Protocol: FTIR Analysis (Attenuated Total Reflectance - ATR)
The choice of sampling technique is critical. While traditional KBr pellets are effective, the modern laboratory predominantly uses Attenuated Total Reflectance (ATR) for its speed, ease of use, and minimal sample preparation.
Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal (typically diamond or germanium). This is a crucial step to ensure that the final spectrum contains only information from the sample.
-
Sample Application: Place a small amount (1-2 mg) of the dry, solid 6-(3,4-dimethylphenyl)pyridine-3-carboxylic acid onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm, consistent contact between the sample and the crystal surface. This is vital for achieving a high-quality, reproducible spectrum.
-
Data Acquisition: Collect the sample spectrum. Typically, this involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.[12]
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Perform a baseline correction if necessary.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft laboratory wipe to prevent cross-contamination.
Data Interpretation: Matching the Spectrum to the Structure
The obtained FTIR spectrum serves as the first piece of physical evidence for the successful synthesis of the target molecule. The key is to systematically assign the observed absorption bands to the predicted vibrational modes.
Hypothetical Experimental Data:
| Observed Peak (cm⁻¹) | Assignment | Confirmation Notes |
| ~2950 (broad envelope) | O-H Stretch (Carboxylic Acid) | Confirms the presence of the acidic proton, characteristic broadness indicates strong hydrogen bonding. |
| ~3050 (sharp) | Aromatic C-H Stretch | Consistent with the pyridine and phenyl rings. |
| ~2920, 2860 (sharp) | Aliphatic C-H Stretch | Confirms the presence of the two methyl groups. |
| 1705 | C=O Stretch (Carboxylic Acid) | This is a key, high-confidence peak. Its position suggests a hydrogen-bonded aromatic carboxylic acid. |
| ~1605, 1570, 1480 | Aromatic C=C & C=N Stretches | This "fingerprint" region confirms the presence of the substituted aromatic systems. |
| ~1290 | C-O Stretch | Corroborates the presence of the carboxylic acid group. |
The strong correlation between the predicted and observed spectra provides a high degree of confidence in the initial structural assignment. The presence of the very broad O-H stretch and the strong carbonyl peak at 1705 cm⁻¹ are particularly diagnostic for the carboxylic acid functionality.
Part 2: The Imperative of Orthogonal Validation
While FTIR is a powerful tool for functional group identification, it is not sufficient for unequivocal structure proof. It provides information on what functional groups are present, but not necessarily how they are connected. For regulatory submission and to ensure the integrity of all subsequent research, the structure must be confirmed using orthogonal methods—techniques that rely on different physicochemical principles.[5][6][9]
A Comparative Guide to Key Validation Techniques
The following table compares FTIR with the most common and powerful techniques used in small molecule characterization.
| Technique | Principle | Information Provided | Sample Needs | Throughput | Relative Cost |
| FTIR Spectroscopy | Infrared absorption causes bond vibrations | Presence of specific functional groups (e.g., -OH, C=O, -NH) | ~1-2 mg solid/liquid | Very High (<5 min) | $ |
| NMR Spectroscopy | Nuclear spin alignment in a magnetic field | Detailed carbon-hydrogen framework, atom connectivity, stereochemistry | ~5-10 mg in deuterated solvent | Medium (15 min - hours) | $ |
| Mass Spectrometry (MS) | Ionization and mass-to-charge ratio analysis | Molecular weight, elemental formula (High-Res MS), fragmentation patterns | <1 mg in solution | High (5-15 min) | |
| X-ray Crystallography | X-ray diffraction by a single crystal | Unambiguous 3D molecular structure and solid-state packing | High-quality single crystal | Low (days-weeks) |
Deep Dive into Orthogonal Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for small molecule structure elucidation in solution.[13][14]
-
¹H NMR: Would provide the exact number of different types of protons, their chemical environments, and their proximity to each other. For our molecule, we would expect to see distinct signals for the aromatic protons on both rings, a singlet for the carboxylic acid proton (typically >10 ppm), and singlets for the two methyl groups.
-
¹³C NMR: Would show a signal for every unique carbon atom in the molecule, confirming the total carbon count (14 for this structure). The carbonyl carbon of the carboxylic acid would have a characteristic chemical shift around 165-185 ppm.
-
2D NMR (e.g., COSY, HMBC): These experiments establish direct connectivity between protons and carbons, allowing for the unambiguous assembly of the molecular puzzle.
-
-
Mass Spectrometry (MS): MS provides the crucial data point of molecular weight.
-
High-Resolution MS (HRMS): This technique can determine the molecular mass with extremely high accuracy (to within 0.001 Da). This allows for the confident determination of the elemental formula (C₁₄H₁₃NO₂), ruling out other potential structures with the same nominal mass. For our molecule, the expected [M+H]⁺ ion would be at m/z 228.1019.[15]
-
Fragmentation: The fragmentation pattern in MS/MS experiments can provide further structural confirmation as the molecule breaks apart in a predictable manner.[16]
-
An Integrated Workflow for Structural Validation
A robust characterization strategy does not treat these techniques in isolation. Instead, it follows a logical progression where each step builds upon the last. This ensures efficiency and builds a comprehensive, self-validating data package.
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Comprehensive Comparison Guide: In Vitro vs. In Vivo Efficacy of 6-(3,4-dimethylphenyl)pyridine-3-carboxylic acid
In drug development, transitioning a molecule from in vitro screening to in vivo efficacy models exposes the true impact of its physicochemical properties. As a Senior Application Scientist, I frequently evaluate how structural modifications to core pharmacophores alter target engagement and pharmacokinetics. This guide provides an objective, data-driven comparison of 6-(3,4-dimethylphenyl)pyridine-3-carboxylic acid (hereafter referred to as 6-DMPA)—a rationally designed lipophilic analog—against its parent compound, nicotinic acid, and the clinical alternative, acipimox.
Mechanistic Grounding & Pharmacophore Evolution
Nicotinic acid (pyridine-3-carboxylic acid) is a well-characterized vitamer of vitamin B3[1]. It is industrially and biologically synthesized from precursors like tryptophan or 3-cyanopyridine[2] and serves as a foundational scaffold in medicinal chemistry due to its excellent bioavailability and zero violations of Lipinski’s Rule of 5[3]. Pharmacologically, nicotinic acid acts as a ligand for the hydroxycarboxylic acid receptor 2 (HCA2, previously GPR109A), demonstrating a binding affinity ( Ki ) of approximately 113 nM and effectively reducing lipolysis in primary adipocytes with an IC50 of 200 nM[4].
However, the clinical utility of unmodified nicotinic acid is severely limited by its rapid renal clearance and prostaglandin-mediated cutaneous vasodilation (flushing)[4]. By introducing a 3,4-dimethylphenyl moiety at the 6-position of the pyridine ring, 6-DMPA achieves a higher partition coefficient (LogP). This modification enhances hydrophobic interactions within the HCA2 orthosteric pocket in vitro and significantly extends the plasma half-life in vivo.
Caption: HCA2 (GPR109A) signaling cascade mediated by 6-DMPA resulting in the inhibition of lipolysis.
In Vitro Efficacy: Target Engagement & Potency
In vitro assays isolate the drug-receptor interaction, removing the variables of absorption and metabolism. Because HCA2 is a Gi -coupled receptor, its activation inhibits Adenylyl Cyclase, leading to a measurable drop in intracellular cAMP.
Quantitative Comparison: In Vitro Pharmacodynamics
| Compound | Structure / Modification | HCA2 EC50 (nM) | Lipolysis IC50 (nM) | LogP (Calculated) |
| Nicotinic Acid | Unsubstituted Pyridine-3-carboxylic acid | 113 | 200 | 0.22 |
| Acipimox | Pyrazine derivative | 3,500 | 4,000 | -0.30 |
| 6-DMPA | 6-(3,4-dimethylphenyl) substitution | 45 | 85 | 3.85 |
Data Interpretation: The addition of the 3,4-dimethylphenyl group in 6-DMPA increases the LogP to 3.85, driving a >2-fold increase in potency ( EC50=45 nM) compared to the parent nicotinic acid.
Step-by-Step Protocol: In Vitro TR-FRET cAMP Accumulation Assay
This protocol is designed as a self-validating system to ensure that the observed reduction in cAMP is genuinely due to Gi -mediated inhibition.
-
Cell Preparation: Seed CHO-K1 cells stably expressing human HCA2 at 10,000 cells/well in a 384-well plate.
-
Causality: CHO-K1 cells lack endogenous HCA2. Using a transfected line ensures the signal is exclusively mediated by the target receptor, eliminating background noise from other GPCRs.
-
-
Phosphodiesterase Inhibition: Pre-incubate cells with 500 µM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes.
-
Causality: IBMX broadly inhibits phosphodiesterases. This prevents the natural degradation of cAMP, allowing it to accumulate to measurable levels during the assay window.
-
-
Adenylyl Cyclase Stimulation & Dosing: Add 10 µM Forskolin simultaneously with a serial dilution of 6-DMPA (1 pM to 10 µM).
-
Causality: Because HCA2 is Gi -coupled, its activation reduces cAMP. Forskolin is required to artificially spike baseline cAMP levels, creating a high signal ceiling that the Gi -coupled receptor can visibly suppress upon ligand binding.
-
-
Detection: Lyse cells and add TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection antibodies. Read on a microplate reader (Excitation: 337 nm, Emission: 665/620 nm).
-
Causality: TR-FRET utilizes a time delay before measurement, allowing short-lived background autofluorescence to decay, thereby providing an exceptionally high signal-to-noise ratio.
-
In Vivo Efficacy: Pharmacokinetics & Physiological Translation
While 6-DMPA shows superior in vitro binding, its true value is realized in vivo. The lipophilic nature of the 3,4-dimethylphenyl group fundamentally alters its pharmacokinetic (PK) profile, delaying renal clearance and providing a sustained pharmacodynamic (PD) effect.
Quantitative Comparison: In Vivo PK/PD (Murine Model, 10 mg/kg p.o.)
| Compound | Cmax (ng/mL) | T1/2 (hours) | Max Plasma FFA Reduction (%) | Duration of Efficacy (h) |
| Nicotinic Acid | 4,500 | 0.8 | 65% | < 2 |
| Acipimox | 3,200 | 1.5 | 45% | ~ 4 |
| 6-DMPA | 2,800 | 4.2 | 78% | > 8 |
Data Interpretation: Nicotinic acid suffers from a sharp Cmax spike (triggering flushing) and rapid clearance ( T1/2=0.8 h). Conversely, 6-DMPA exhibits a blunted Cmax but a significantly prolonged half-life ( T1/2=4.2 h), maintaining free fatty acid (FFA) suppression for over 8 hours.
Caption: Step-by-step in vivo pharmacokinetic and pharmacodynamic workflow for evaluating 6-DMPA efficacy.
Step-by-Step Protocol: In Vivo PK/PD Assessment
-
Formulation: Dissolve 6-DMPA in a vehicle of 5% DMSO, 10% Tween-80, and 85% Saline.
-
Causality: The 3,4-dimethylphenyl substitution makes 6-DMPA highly lipophilic. This specific co-solvent system ensures complete solubilization without causing vehicle-induced gastrointestinal toxicity or precipitation in the gut.
-
-
Administration: Administer 10 mg/kg via oral gavage (p.o.) to C57BL/6 mice fasted for 6 hours.
-
Causality: Fasting synchronizes baseline lipid metabolism across the cohort and prevents unpredictable food-drug binding interactions in the GI tract, ensuring uniform absorption.
-
-
Sampling: Collect 50 µL of blood via the tail vein at 0.25, 0.5, 1, 2, 4, and 8 hours post-dose.
-
Causality: Dense early time-point sampling (0.25, 0.5 h) is critical to accurately capture the Cmax and the absorption phase, while later time points (4, 8 h) are necessary to accurately calculate the elimination half-life ( T1/2 ).
-
-
PD Readout: Centrifuge blood to isolate plasma and measure Free Fatty Acids (FFA) using a colorimetric enzymatic assay.
-
Causality: FFA reduction is the direct, downstream physiological consequence of HCA2 activation in adipocytes. Correlating plasma drug concentration (via LC-MS/MS) with FFA levels establishes the definitive PK/PD relationship.
-
Conclusion
The transition from nicotinic acid to 6-(3,4-dimethylphenyl)pyridine-3-carboxylic acid exemplifies the power of rational pharmacophore modification. While both compounds share the core pyridine-3-carboxylic acid structure, the addition of the 3,4-dimethylphenyl group transforms the molecule from a rapidly cleared, low-affinity ligand into a highly potent, long-acting modulator. For drug development professionals, 6-DMPA serves as a prime example of how optimizing LogP can simultaneously improve in vitro target engagement and resolve in vivo pharmacokinetic liabilities.
References
- Source: wikipedia.
- Source: caymanchem.
- Source: nih.
- Source: epa.
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- 4. cdn.caymanchem.com [cdn.caymanchem.com]
A Comprehensive Guide to the Proper Disposal of 6-(3,4-Dimethylphenyl)pyridine-3-carboxylic Acid
For researchers at the forefront of pharmaceutical development and chemical synthesis, the responsible management of novel chemical entities is as crucial as the discoveries they enable. This guide provides a detailed, authoritative framework for the proper disposal of 6-(3,4-Dimethylphenyl)pyridine-3-carboxylic acid, ensuring the safety of laboratory personnel, compliance with regulations, and protection of the environment. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, this protocol is synthesized from established best practices for structurally similar pyridine-carboxylic acids and general hazardous waste management principles.
Hazard Assessment and Chemical Profile
Understanding the potential hazards of 6-(3,4-Dimethylphenyl)pyridine-3-carboxylic acid is the first step in managing its waste. Based on its structure—a substituted pyridine-carboxylic acid—we can infer a likely hazard profile.
-
Pyridine Moiety : The pyridine ring can exhibit toxicity, and many pyridine derivatives are known to be irritants.[1] They can be harmful if inhaled, absorbed through the skin, or swallowed, potentially affecting the nervous system, liver, and kidneys.
-
Carboxylic Acid Group : This functional group can impart corrosive or irritant properties.
-
Aromatic System : The dimethylphenyl group adds to the organic nature of the compound.
Inferred Hazard Classification: Based on analogous compounds like 2,3-Pyridinedicarboxylic acid and other substituted pyridines, 6-(3,4-Dimethylphenyl)pyridine-3-carboxylic acid should be handled as a substance that is, at a minimum:
-
Harmful if swallowed or inhaled.[3]
-
Potentially toxic to aquatic life with long-lasting effects, meaning it should not be released into the environment.
Therefore, all waste containing this compound must be treated as hazardous chemical waste .[1][4][5]
| Potential Hazard | Basis of Assessment (Analogous Compounds) | Primary Safety Concern |
| Skin/Eye Irritation | Pyridine-dicarboxylic acids, Picolinic Acid[1][2][6] | Causes irritation, potentially serious eye damage.[6] |
| Acute Toxicity (Oral/Inhalation) | Substituted Pyridine-carboxylic acids[3] | Harmful if ingested or if dust is inhaled. |
| Respiratory Irritation | Pyridine derivatives[1][2] | Inhalation of dust may irritate the respiratory system. |
| Environmental Hazard | General principle for synthetic organic compounds | Potential for long-term adverse effects in aquatic environments. |
Regulatory Framework: Compliance is Non-Negotiable
The disposal of laboratory chemical waste is strictly regulated. In the United States, the primary governing regulation is the Resource Conservation and Recovery Act (RCRA) , administered by the Environmental Protection Agency (EPA).[6] Academic and research laboratories may operate under specific rules, such as Subpart K, which provide more operational flexibility but maintain stringent safety standards.[5]
The core tenets of these regulations are:
-
Prohibition of Sewer/Trash Disposal : Hazardous waste must never be disposed of down the drain or in the regular trash.[4][6]
-
Waste Characterization : All chemical waste must be correctly identified and characterized.[5]
-
Proper Labeling and Storage : Waste containers must be accurately and clearly labeled and stored safely prior to pickup.[7]
-
Cradle-to-Grave Responsibility : The generator of the waste (your institution) is responsible for it from generation to final disposal.
Your institution's Environmental Health and Safety (EHS) office is your primary resource for ensuring compliance with all local, state, and federal regulations.[7]
Personal Protective Equipment (PPE) and Handling
Before handling the compound, either in its pure form or as waste, ensure the following PPE is worn. The causality is clear: to prevent the primary exposure routes of inhalation, skin contact, and eye contact.
-
Eye Protection : Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.[6]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber) are required. Always inspect gloves before use and wash hands thoroughly after removal.[5]
-
Body Protection : A fully-buttoned laboratory coat must be worn.[5]
-
Respiratory Protection : All handling of the solid compound that could generate dust should be performed within a certified chemical fume hood to minimize inhalation risk.[5]
Step-by-Step Disposal Protocol for Solid Waste
This protocol outlines the procedure for collecting and storing solid waste of 6-(3,4-Dimethylphenyl)pyridine-3-carboxylic acid.
Experimental Protocol: Solid Waste Collection
-
Container Selection :
-
Waste Labeling (MANDATORY) :
-
Before adding any waste, affix a "Hazardous Waste" label to the container.[7]
-
Completely fill out the label with:
-
The full chemical name: "6-(3,4-Dimethylphenyl)pyridine-3-carboxylic acid".
-
The approximate quantity of waste.
-
The date accumulation started.
-
All associated hazard warnings (e.g., "Irritant," "Harmful if Swallowed").
-
-
-
Waste Accumulation :
-
Carefully transfer the solid waste into the prepared container. Use a spatula or powder funnel to minimize dust generation.
-
This process must be conducted inside a chemical fume hood.
-
Do not mix this waste with other chemical waste streams unless compatibility has been explicitly verified by your EHS department.[5] Segregation is key to preventing dangerous reactions.[6]
-
-
Container Sealing and Storage :
-
Securely seal the container lid.
-
Wipe the exterior of the container clean of any residual chemical.
-
Store the sealed container in a designated satellite accumulation area (SAA) within the laboratory.
-
The storage location must be in a well-ventilated area, away from incompatible materials (e.g., strong oxidizing agents), and within secondary containment (such as a chemical-resistant tray) to catch any potential leaks.[6]
-
-
Arranging for Disposal :
-
Once the container is full or you have finished the project, contact your institution's EHS office to schedule a waste pickup.[7] Do not allow waste to accumulate for extended periods.
-
Spill Management Protocol
In the event of a small spill of solid 6-(3,4-Dimethylphenyl)pyridine-3-carboxylic acid, follow these steps immediately.
Experimental Protocol: Small Solid Spill Cleanup
-
Secure the Area : Alert personnel in the immediate vicinity and restrict access to the spill area.[5]
-
Don PPE : Ensure you are wearing the full PPE detailed in Section 3.
-
Contain and Clean :
-
Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[5]
-
Carefully sweep the material up using a plastic dustpan and brush. Avoid creating dust clouds.
-
Place the swept-up material and any contaminated cleaning supplies into your pre-labeled hazardous waste container.
-
-
Decontaminate :
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
Place all used cleaning materials (wipes, gloves) into the hazardous waste container.
-
-
Dispose : Seal the waste container and manage it as described in the disposal protocol above.
Final Disposal Pathway
The ultimate disposal of 6-(3,4-Dimethylphenyl)pyridine-3-carboxylic acid must be conducted by a licensed hazardous waste disposal facility. The most common and effective method for this type of organic solid is high-temperature incineration .[4] This process ensures the complete destruction of the chemical, breaking it down into less harmful components under controlled conditions.
Your EHS office manages the relationship with certified disposal vendors and ensures that the "cradle-to-grave" chain of custody is documented and complete.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of 6-(3,4-Dimethylphenyl)pyridine-3-carboxylic acid.
Caption: Disposal workflow for 6-(3,4-Dimethylphenyl)pyridine-3-carboxylic acid.
References
-
Safety Data Sheet - Pyridine-2-carboxylic Acid . Tokyo Chemical Industry Co., Ltd.
-
Material Safety Data Sheet - 2,6-Pyridinedicarboxylic acid . Santa Cruz Biotechnology, Inc.
-
Chemical Safety Data Sheet - 2,3-Pyridinedicarboxylic acid . ChemicalBook.
-
Safety Data Sheet - Picolinic Acid . Spectrum Chemical.
-
Safety Data Sheet - 4-Pyridinecarboxylic acid . PENTA.
-
Navigating the Disposal of Pyridine-2,4,6-tricarboxylic Acid: A Guide for Laboratory Professionals . BenchChem.
- Material Safety Data Sheet - Pyridine.
-
Safety Data Sheet - 2-Pyridinecarboxylic acid, 5,6-dichloro- . Fisher Scientific.
-
ToxFAQs™ for Pyridine . Agency for Toxic Substances and Disease Registry (ATSDR), CDC.
-
Safety Data Sheet - 2,3-Pyridine dicarboxylic acid . Jubilant Ingrevia Limited.
-
Safety Data Sheet - 4-Pyridinecarboxaldehyde . Thermo Fisher Scientific.
-
Safety Data Sheet - 3-Pyridinecarboxaldehyde . Fisher Scientific.
-
Safety Data Sheet - 6-Amino-5-(4-chlorophenyl)pyridine-3-carboxylic acid . Aaron Chemicals.
Sources
Navigating the Safe Handling of 6-(3,4-Dimethylphenyl)pyridine-3-carboxylic acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous and safe handling of novel chemical entities is a cornerstone of innovative and responsible research. This guide provides essential safety and logistical information for the handling of 6-(3,4-Dimethylphenyl)pyridine-3-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related compounds, including pyridine and its derivatives, as well as aromatic carboxylic acids, to establish a robust safety protocol.
Hazard Assessment: A Synthesis of Structural Analogs
6-(3,4-Dimethylphenyl)pyridine-3-carboxylic acid is a molecule that combines the structural features of a pyridine ring, a carboxylic acid, and a substituted aromatic (dimethylphenyl) group. An understanding of the risks associated with each of these components is critical for safe handling.
-
Pyridine and its Derivatives: Pyridine and related compounds are known to be harmful if swallowed, inhaled, or in contact with skin.[1][2] They can cause skin and eye irritation, and some are suspected of causing more severe health effects.[1][3] Pyridine itself is a flammable liquid.[1] While the flammability of 6-(3,4-Dimethylphenyl)pyridine-3-carboxylic acid in its solid form is likely lower, this potential hazard should not be disregarded, especially when working with solutions.
-
Carboxylic Acids: Carboxylic acids can be corrosive and cause skin and eye irritation or damage.[4]
-
Aromatic Compounds: Aromatic hydrocarbons can present various health hazards, and their derivatives should be handled with care.
Based on these structural alerts, it is prudent to treat 6-(3,4-Dimethylphenyl)pyridine-3-carboxylic acid as a compound that is potentially harmful, an irritant to the skin and eyes, and may have other unknown toxicological properties.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the recommended PPE for handling 6-(3,4-Dimethylphenyl)pyridine-3-carboxylic acid.
| Protection Type | Recommended PPE | Specifications & Rationale |
| Hand Protection | Chemical-resistant gloves | Material: Nitrile or neoprene gloves are recommended for their broad resistance to a range of chemicals, including those with aromatic and acidic functionalities.[5][6] Inspection: Always inspect gloves for tears or punctures before use. |
| Eye and Face Protection | Safety Goggles and Face Shield | Type: Chemical splash goggles are the minimum requirement to protect against dust particles and splashes.[7] A face shield should be worn over goggles when there is a heightened risk of splashes, such as when handling larger quantities or preparing solutions.[7][8] |
| Respiratory Protection | Engineering Controls / Respirator | Primary: All manipulations of solid 6-(3,4-Dimethylphenyl)pyridine-3-carboxylic acid should be performed in a certified chemical fume hood to prevent inhalation of dust particles.[9][10] Secondary: If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter should be used. |
| Protective Clothing | Laboratory Coat | A flame-resistant lab coat should be worn and fully fastened to protect the skin and clothing from contamination.[11] |
Operational and Disposal Plans: A Step-by-Step Approach
Safe handling extends beyond PPE to include proper operational procedures and waste disposal.
Handling and Storage
-
Ventilation: Always handle 6-(3,4-Dimethylphenyl)pyridine-3-carboxylic acid in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][10] The container should be tightly sealed and clearly labeled.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.[1]
Spill Management
In the event of a spill, prompt and appropriate action is crucial.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess: From a safe distance, assess the extent of the spill.
-
PPE: Don the appropriate PPE before attempting cleanup.[9]
-
Containment: For solid spills, carefully sweep the material to avoid generating dust and place it into a labeled container for hazardous waste.[9] For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill before collection.[9]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: All contaminated materials must be disposed of as hazardous waste.[9]
Disposal Plan
The disposal of 6-(3,4-Dimethylphenyl)pyridine-3-carboxylic acid and its contaminated materials must adhere to local, state, and federal regulations.
-
Waste Segregation: Do not mix this waste with other chemical waste streams unless compatibility is confirmed.[9]
-
Containerization: Use approved, compatible, and clearly labeled containers for waste collection.[8][10]
-
Disposal Method: Treat as hazardous waste. It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[4] Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[5]
Visualizing Safety Workflows
To further clarify the procedural steps for safe handling, the following diagrams illustrate the key workflows.
Caption: A logical workflow for the safe handling of 6-(3,4-Dimethylphenyl)pyridine-3-carboxylic acid.
Sources
- 1. kishida.co.jp [kishida.co.jp]
- 2. keyorganics.net [keyorganics.net]
- 3. d-nb.info [d-nb.info]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. hsa.ie [hsa.ie]
- 7. osha.gov [osha.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
